![molecular formula C19H26N2O3 B5562710 1-(4-isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5562710.png)
1-(4-isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone
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Overview
Description
The synthesis and study of pyrrolidinone derivatives, including compounds with complex substituents like isopropylphenyl and oxazepan-ylcarbonyl groups, are of significant interest in organic chemistry due to their diverse chemical and physical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, materials, and biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidinones and related structures typically involves catalyzed carbonylation reactions, ring expansion techniques, and cyclization strategies. For instance, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to yield pyrrolidinones with high regioselectivity, demonstrating a method that could be adapted for the synthesis of complex pyrrolidinones (Roberto & Alper, 1989).
Molecular Structure Analysis
Crystal structure analysis of compounds related to pyrrolidinones reveals the significance of cage-type and π-π dimeric motifs in determining the molecular conformation and stability. Studies on isomeric quinolines provide insight into the structural arrangements and interactions that could be relevant to understanding the molecular structure of complex pyrrolidinones (de Souza et al., 2015).
Chemical Reactions and Properties
Pyrrolidinones undergo a variety of chemical reactions, including cycloadditions, which are key for synthesizing diverse heterocyclic compounds. The base-mediated ynone-isocyanide [3+2] cycloaddition, for example, offers a route to synthesize tri-substituted 1-H-pyrroles, showcasing the reactivity of pyrrolidinone derivatives (Kumar, Mishra, & Verma, 2023).
Physical Properties Analysis
The crystal structures of related compounds, such as 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, reveal insights into the physical properties like molecular packing, hydrogen bonding patterns, and the role of π-π interactions. These factors are crucial for understanding the solid-state properties of pyrrolidinone derivatives (de Souza et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. For example, studies on enaminones and their hydrogen-bonding patterns provide insight into the chemical behavior and reactivity of pyrrolidinone derivatives, including aspects like solubility, acidity/basicity, and reactivity towards nucleophiles and electrophiles (Balderson et al., 2007).
properties
IUPAC Name |
4-(1,4-oxazepane-4-carbonyl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14(2)15-4-6-17(7-5-15)21-13-16(12-18(21)22)19(23)20-8-3-10-24-11-9-20/h4-7,14,16H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRDRFCDPVZCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone |
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